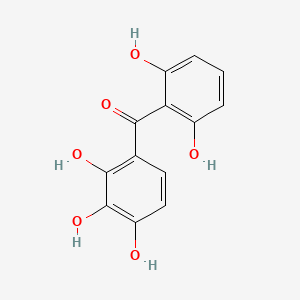
(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is a complex organic compound characterized by the presence of multiple hydroxyl groups attached to a benzophenone core. This compound is notable for its potential biological activities, including enzyme inhibition and antioxidant properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the reaction of 2,6-dihydroxybenzaldehyde with 2,3,4-trihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions
(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, (2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is used as a precursor for synthesizing more complex molecules. Its multiple hydroxyl groups make it a versatile building block for various organic syntheses.
Biology
Biologically, this compound has been studied for its enzyme inhibition properties, particularly against carbonic anhydrase isozymes . It shows potential as a lead compound for developing new pharmaceuticals targeting these enzymes.
Medicine
In medicine, the antioxidant properties of this compound are of interest for developing treatments for oxidative stress-related conditions. Its ability to inhibit specific enzymes also makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the formulation of antioxidants for various applications, including food preservation and cosmetic products.
作用机制
The mechanism by which (2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone exerts its effects involves the interaction with specific molecular targets, such as enzymes. For instance, its inhibition of carbonic anhydrase isozymes is due to its ability to bind to the active site of the enzyme, thereby preventing the hydration of carbon dioxide . The multiple hydroxyl groups facilitate strong interactions with the enzyme’s active site, enhancing its inhibitory potency.
相似化合物的比较
Similar Compounds
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone: Similar structure but with different hydroxyl group positions.
(4-Hydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone: Another variant with a single hydroxyl group on one phenyl ring.
Maclurin: A naturally occurring compound with a similar benzophenone core but different hydroxylation pattern.
Uniqueness
(2,6-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase isozymes with high potency sets it apart from other similar compounds .
属性
CAS 编号 |
112232-16-3 |
|---|---|
分子式 |
C13H10O6 |
分子量 |
262.21 g/mol |
IUPAC 名称 |
(2,6-dihydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O6/c14-7-2-1-3-8(15)10(7)11(17)6-4-5-9(16)13(19)12(6)18/h1-5,14-16,18-19H |
InChI 键 |
ZDROXNKXVHPNBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)O)C(=O)C2=C(C(=C(C=C2)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
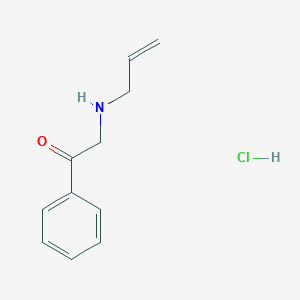

![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
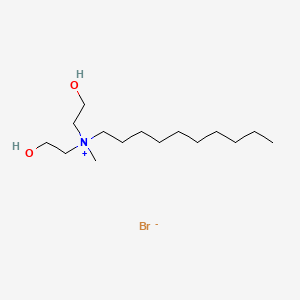
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
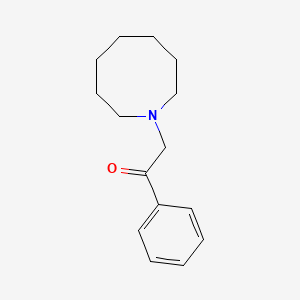
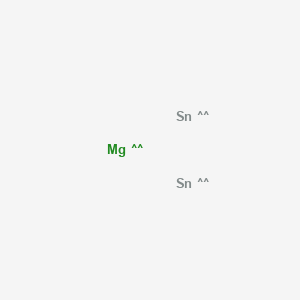
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)



![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)

